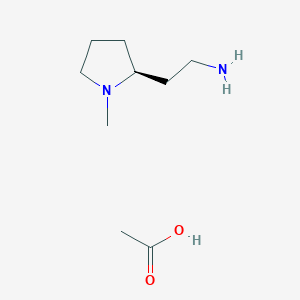
(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate
Übersicht
Beschreibung
“(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine” is a compound with the CAS Number: 422545-95-7 . It has a molecular weight of 128.22 . It is a solid at room temperature and should be stored in a refrigerator .
Molecular Structure Analysis
The InChI code for “(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine” is 1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3/t7-/m0/s1 . The InChI key is PNHGJPJOMCXSKN-ZETCQYMHSA-N .Physical And Chemical Properties Analysis
“(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine” is a solid at room temperature . It has a molecular weight of 128.22 .Wissenschaftliche Forschungsanwendungen
Organocatalysis in Aldol Reactions
(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate has been explored for its potential in organocatalysis. For instance, a novel organocatalyst, (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole, has shown to catalyze aldol reactions between acetone and various aldehydes with superior enantioselectivity, which could have implications for (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate in similar reactions (Tong et al., 2008).
DNA Binding and Nuclease Activity
The compound's structural analogs have been studied for their DNA binding and nuclease activity. For instance, Cu(II) complexes of tridentate ligands, which are structurally related to (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate, have demonstrated DNA binding propensity and nuclease activity, indicating a potential research avenue in genomics or pharmaceuticals (Kumar et al., 2012).
Tropane Alkaloid Biosynthesis
Research has also explored the role of related compounds in the biosynthesis of tropane alkaloids. Studies on 1-Methylpyrrolidine-2-acetic acid, a compound with structural similarities, found it is not an efficient precursor of tropane alkaloids, suggesting potential biosynthetic pathways for related compounds (Huang et al., 1996).
ACE2 Inhibition
In the context of cardiovascular and respiratory diseases, a study identified a compound structurally similar to (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate as an effective Angiotensin-converting enzyme 2 (ACE2) inhibitor. This highlights the potential of (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate in therapeutic applications related to hypertension and SARS infections (Huentelman et al., 2004).
One-Pot Tandem Catalysis
(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate and its derivatives could be significant in one-pot tandem catalysis. A study using cationic Ir(I) complexes catalyzed the hydroamination of 4-pentyn-1-amine to form 2-methylpyrroline, indicating potential applications in chemical synthesis processes (Field et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
acetic acid;2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H4O2/c1-9-6-2-3-7(9)4-5-8;1-2(3)4/h7H,2-6,8H2,1H3;1H3,(H,3,4)/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASNBTHTFWNRFB-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1CCCC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CN1CCC[C@H]1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1447088.png)
![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride](/img/structure/B1447091.png)
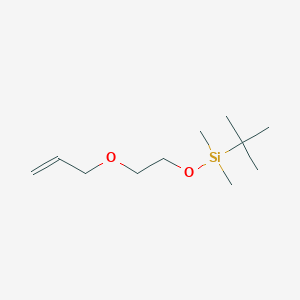
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)

![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)
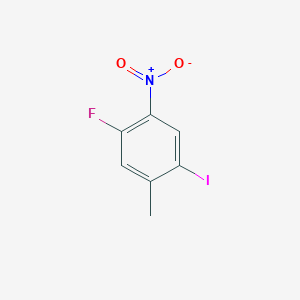
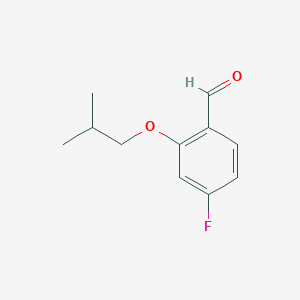
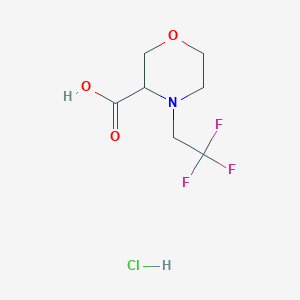
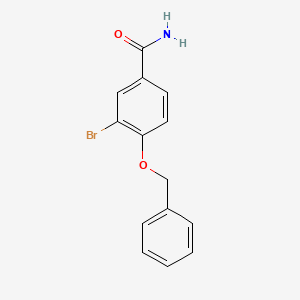
![4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B1447104.png)
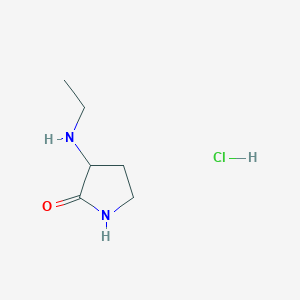
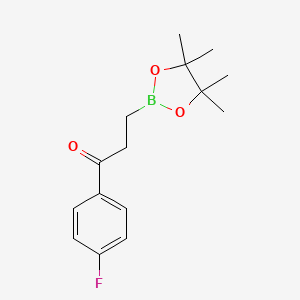
![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)